2-(Acetylamino)-3-(benzyloxy)-4-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetylamino)-3-(benzyloxy)-4-methylbenzoic acid is an organic compound with a complex structure that includes an acetylamino group, a benzyloxy group, and a methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-3-(benzyloxy)-4-methylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Acetylation: Introduction of the acetyl group to the amino group.
Benzyloxylation: Introduction of the benzyloxy group.
Methylation: Introduction of the methyl group.
Carboxylation: Introduction of the carboxylic acid group.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)-3-(benzyloxy)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds with the addition of water.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the benzyloxy group may yield a benzaldehyde derivative, while hydrolysis of the acetylamino group may yield an amino acid derivative.
Scientific Research Applications
2-(Acetylamino)-3-(benzyloxy)-4-methylbenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)-3-(benzyloxy)-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The acetylamino group may interact with enzymes or receptors, while the benzyloxy group may enhance the compound’s binding affinity and specificity. The methyl group may influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
2-(Acetylamino)-3-(methoxy)-4-methylbenzoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
2-(Amino)-3-(benzyloxy)-4-methylbenzoic acid: Similar structure but without the acetyl group.
2-(Acetylamino)-3-(benzyloxy)-4-ethylbenzoic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-(Acetylamino)-3-(benzyloxy)-4-methylbenzoic acid is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
4560-43-4 |
---|---|
Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
2-acetamido-4-methyl-3-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C17H17NO4/c1-11-8-9-14(17(20)21)15(18-12(2)19)16(11)22-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21) |
InChI Key |
JLCMOHOGRGMOEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)NC(=O)C)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.